molecular formula C17H17Cl2NO4S2 B2718018 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine CAS No. 441740-64-3

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine

Cat. No.: B2718018
CAS No.: 441740-64-3
M. Wt: 434.35
InChI Key: ALUYXTVEYXRQTI-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine is a synthetic thiazolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a thiazolidine core, a privileged scaffold known for its wide range of biological activities, substituted with 3,4-dichlorophenylsulfonyl and 3,4-dimethoxyphenyl groups. These specific substituents are strategically chosen; the sulfonyl group can act as a key hydrogen bond acceptor, while the dichloro and dimethoxy aromatic rings are common pharmacophores that influence molecular properties like lipophilicity and receptor binding affinity. Thiazolidine-based structures are extensively investigated for their potential therapeutic applications. Recent scientific reviews highlight that thiazolidin-4-one derivatives demonstrate a broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and antidiabetic properties . The biological profile is highly tunable and depends on the nature of the substituents at the 2, 3, and 5 positions of the thiazolidine ring, making this class of compounds a versatile platform for developing novel bioactive molecules . Furthermore, the integration of heterocyclic scaffolds like thiazolidine with other aromatic systems, such as the dimethoxyphenyl group in this compound, is a common strategy in drug design to create hybrids with improved efficacy and selectivity . This reagent serves as a valuable building block for chemical synthesis and a candidate for screening in various biological assays. It is intended for research purposes only by qualified laboratory professionals. This product is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4S2/c1-23-15-6-3-11(9-16(15)24-2)17-20(7-8-25-17)26(21,22)12-4-5-13(18)14(19)10-12/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUYXTVEYXRQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Aromatic Substituents: The aromatic rings with the desired substituents (chlorine and methoxy groups) are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the thiazolidine class, characterized by a thiazolidine ring structure. Its molecular formula is C16H16ClNO4SC_{16}H_{16}ClNO_4S with a molecular weight of approximately 368.81 g/mol. The presence of sulfonyl and methoxy groups enhances its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazolidine compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine is hypothesized to possess similar activities due to its structural motifs.

Case Studies

  • Study on Sulfonamide Derivatives : A series of sulfonamide-containing compounds were evaluated for their antibacterial activity. Compounds with similar structural features to 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine showed minimum inhibitory concentrations (MICs) ranging from 0.39 to 4 μg/mL against resistant strains of S. aureus .
  • Thiazolidine Derivatives : Another study synthesized thiazolidine derivatives that demonstrated effective antimicrobial action against various bacteria and fungi, suggesting that modifications in the thiazolidine structure can enhance biological activity .

Antioxidant Properties

The antioxidant potential of thiazolidine compounds has been explored due to their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

Research Findings

  • Antioxidant Activity Assessment : In vitro assays revealed that certain thiazolidine derivatives exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid . This suggests that 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine may also possess similar properties.

Antihyperglycemic Effects

Thiazolidines have been studied for their potential in managing diabetes through the modulation of glucose metabolism.

Relevant Studies

  • Thiazolidinedione Analogs : Compounds related to thiazolidines have shown promise as antihyperglycemic agents by enhancing insulin sensitivity and reducing blood sugar levels in diabetic models . The structural attributes of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine may contribute to similar effects.

Summary and Future Perspectives

The compound this compound holds significant promise in medicinal chemistry due to its potential antimicrobial, antioxidant, and antihyperglycemic properties. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.
  • Mechanistic Studies : To understand the pathways through which it exerts its biological effects.
  • Structural Modifications : To optimize activity and reduce potential side effects.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Bioactivity Differences

A. Sulfonyl vs. Non-Sulfonyl Analogs

  • 2-(4-Bromophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine (): Structural similarity: Shares the 3-(3,4-dichlorophenyl)sulfonyl group but replaces the 3,4-dimethoxyphenyl with a 4-bromophenyl group. Methoxy groups (electron-donating) may enhance binding to aromatic receptor pockets, as seen in curcumin analogs with 3,4-dimethoxy substituents exhibiting strong antioxidant activity .

B. Thiazolidine vs. Cyclic Ketone Analogs

  • (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) (): Comparison: While lacking the thiazolidine core, this compound shares the 3,4-dimethoxyphenyl group. It demonstrated potent free radical scavenging (IC₅₀ = 8.2 μM) and tyrosinase inhibition (IC₅₀ = 12.4 μM), suggesting that the dimethoxy motif is critical for antioxidant and enzyme-targeting activity. Divergence: The thiazolidine core in the target compound may confer distinct pharmacokinetic properties, such as improved metabolic stability due to sulfur-based heterocycles .
Electronic and Steric Effects
  • Methoxy vs. Halogen Substituents : The 3,4-dimethoxyphenyl group in the target compound likely enhances π-π stacking interactions in biological systems compared to halogenated analogs, as evidenced by curcumin derivatives with methoxy groups showing superior ACE inhibition (e.g., compound 3d, IC₅₀ = 0.9 μM) .

Biological Activity

The compound 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine is a thiazolidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}Cl2_{2}N2_{2}O4_{4}S
  • Molecular Weight : 396.27 g/mol
  • LogP : 4.2 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activities of thiazolidine derivatives are diverse, with studies indicating antioxidant , antidiabetic , and anticancer properties. The specific compound in focus has shown promising results in various assays.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, compounds modified with specific substituents have demonstrated enhanced inhibition of lipid peroxidation, which is a marker of oxidative stress.

  • Example Study : In a study assessing antioxidant activity via the TBARS assay, certain derivatives showed an EC50_{50} value indicating effective inhibition of lipid peroxidation at concentrations as low as 0.565 mM .

Anticancer Activity

The anticancer potential of This compound has been evaluated against various cancer cell lines.

  • Case Study Data :
    • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer).
    • IC50_{50} Values :
      • MCF-7: 8.16 µM
      • A549: 9.9 µM
      • HCT-116: 0.31 µM .

These values indicate a potent cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin.

The mechanism by which this thiazolidine derivative exerts its biological effects involves several pathways:

  • Inhibition of Tyrosinase Activity : The compound has shown to inhibit mushroom tyrosinase with an IC50_{50} value significantly lower than that of kojic acid, suggesting potential applications in skin whitening and related therapies .
  • Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through the caspase pathway, which is crucial for programmed cell death .

Comparative Analysis with Related Compounds

A comparative analysis with other thiazolidine derivatives highlights the unique efficacy of this compound:

Compound NameCell Line TestedIC50_{50} (µM)Notes
Compound AMCF-78.16Strong cytotoxicity
Compound BA5499.9Moderate efficacy
Compound CHCT-1160.31Most potent among tested

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et3_3N) as a base. Reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride is removed by filtration, followed by solvent evaporation and purification via column chromatography .

Q. How can purification and isolation of the compound be optimized to ensure high yield and purity?

  • Methodological Answer : After synthesis, residual salts are removed via filtration, and THF is evaporated under reduced pressure. Column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate) is effective for isolating the pure product. Purity is confirmed by 1^1H NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and electronic environments (e.g., methoxy and sulfonyl groups) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., triclinic crystal system, space group P1P1) provides bond lengths, angles, and conformational details. For example, the thiazolidine ring exhibits a puckered conformation with S–C bond lengths of 1.81–1.83 Å .

Q. What are the key structural features influencing the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing 3,4-dichlorophenylsulfonyl group and electron-donating 3,4-dimethoxyphenyl moiety create a polarized electronic landscape. The thiazolidine ring’s puckering (e.g., dihedral angles of 92.5°–125.2°) affects steric interactions and nucleophilic/electrophilic sites .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and thiazolidine ring formation be elucidated?

  • Methodological Answer : Mechanistic studies require isotopic labeling (e.g., 34^{34}S in sulfonyl groups) and kinetic profiling. Density functional theory (DFT) calculations can model transition states, while in-situ IR spectroscopy tracks intermediate formation (e.g., sulfonic acid intermediates) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic parameters)?

  • Methodological Answer : Discrepancies may arise from conformational flexibility or solvent effects. Strategies include:

  • 2D NMR (HSQC, HMBC) : To assign coupling patterns and verify connectivity.
  • Variable-temperature crystallography : To assess thermal motion and disorder in crystal lattices .
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., oxadiazole or thiadiazole derivatives) .

Q. What computational tools are recommended for predicting the compound’s electronic properties and bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding affinities to biological targets. Quantum mechanical calculations (Gaussian 09) assess frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer .

Q. How do substituent modifications (e.g., replacing methoxy with nitro groups) impact the compound’s physicochemical properties?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., 3,4-dimethoxyphenyl → 4-nitrophenyl) and comparing:

  • Solubility : LogP measurements via shake-flask method.
  • Thermal stability : Differential scanning calorimetry (DSC).
  • Electronic effects : UV-Vis spectroscopy to monitor π\pi-π\pi^* transitions .

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